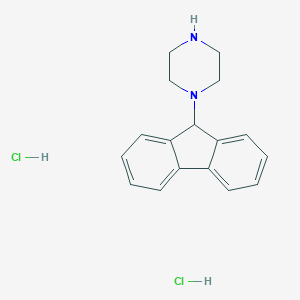

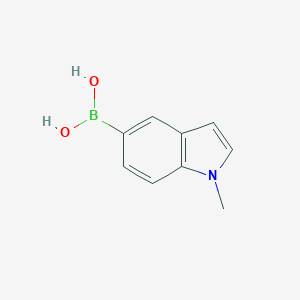

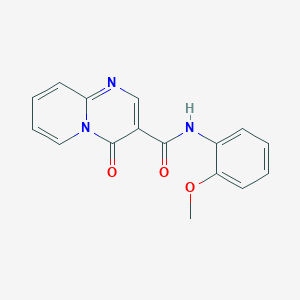

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid represents a compound of interest in various chemical synthesis and material science studies. This chemical entity is notable for its structural complexity and potential utility in creating novel materials and chemical intermediates.

Synthesis Analysis

The synthesis of fluorenyl derivatives, such as the compound , often involves complex organic synthesis techniques, including chemo-selective reactions and enantiomerical kinetics analysis. For instance, 9-Aryl-fluorenes can be synthesized from triarylcarbinols with specific orientation dictated by substituents, showcasing the intricate balance between electronic effects and conjugation in determining product selectivity (Teng et al., 2013). Another synthesis pathway involves starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), highlighting the diverse synthetic routes available for such complex molecules (Le & Goodnow, 2004).

Molecular Structure Analysis

The molecular structure of fluorenyl derivatives is often characterized by X-ray crystallography, revealing intricate details about their conformation and chirality. For example, benz[c]indeno[2,1-a]fluorene compounds have shown significant singlet biradical character, indicating the presence of unpaired electrons that can significantly affect the molecule's chemical behavior (Miyoshi et al., 2014).

Chemical Reactions and Properties

Fluorenyl compounds participate in a variety of chemical reactions, influenced by their unique molecular structures. Their reactivity can be tailored by manipulating the substituents, enabling the formation of products with desired properties. For instance, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is a versatile protecting group for hydroxy functionalities, demonstrating the compound's utility in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Therefore, it may interact with glycine receptors or other proteins involved in glycine metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUTZJVERLGMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394049 |

Source

|

| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid | |

CAS RN |

186320-03-6 |

Source

|

| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)